"Ethyl [(7-chloroquinolin-4-yl)thio]acetate" synthesis and characterization
"Ethyl [(7-chloroquinolin-4-yl)thio]acetate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl [(7-chloroquinolin-4-yl)thio]acetate
Executive Summary
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] The 7-chloroquinoline core, famously integral to the antimalarial drug chloroquine, continues to be a focal point for the development of new therapeutic agents targeting a spectrum of diseases including cancer, malaria, and bacterial infections.[1][3][4] This guide provides a comprehensive technical overview of the synthesis and detailed analytical characterization of Ethyl [(7-chloroquinolin-4-yl)thio]acetate, a key intermediate for creating novel bioactive molecules. By functionalizing the 4-position with a thioether linkage, a versatile handle is introduced for further chemical modification, such as oxidation to sulfinyl and sulfonyl derivatives or hydrolysis to the corresponding carboxylic acid, enabling the exploration of new chemical space for drug discovery.[5][6] This document is intended for researchers, chemists, and drug development professionals, offering field-proven protocols, mechanistic insights, and detailed data interpretation.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The Significance of the 7-Chloroquinoline Moiety
Quinoline, a bicyclic aromatic heterocycle, is a foundational structure in both natural products and synthetic pharmaceuticals.[1][7] The addition of a chlorine atom at the 7-position significantly influences the electronic properties and biological activity of the molecule. This specific substitution is a well-established feature in potent antimalarial agents and has been extensively explored for its potential in developing anticancer, antibacterial, and antiviral therapies.[1][3][8] The enduring relevance of the 7-chloroquinoline scaffold underscores its importance as a starting point for generating novel chemical entities with therapeutic potential.
Rationale for 4-Thioether Functionalization
The C4 position of the 7-chloroquinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. Replacing the chlorine at this position with a thioether group serves multiple strategic purposes:
-
Bioisosteric Replacement: The thioether linkage can act as a bioisostere for other functional groups, potentially improving metabolic stability or altering binding interactions with biological targets.
-
Modulation of Physicochemical Properties: The introduction of the sulfur atom and the ethyl acetate side chain modifies the compound's lipophilicity (LogP) and topological polar surface area (TPSA), which are critical parameters for pharmacokinetic properties like absorption and distribution.[9]
-
Gateway for Further Derivatization: The thioether is a versatile functional group. It can be oxidized to the corresponding sulfoxide (sulfinyl) and sulfone (sulfonyl) derivatives, a strategy that has been shown to modulate cytotoxic activity against cancer cell lines.[5][10] The ester can also be hydrolyzed to a carboxylic acid, providing a new point for amide coupling or other modifications.[6]
Profile of Ethyl [(7-chloroquinolin-4-yl)thio]acetate
This target molecule is a key building block for more complex derivatives. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO₂S | [9] |
| Molecular Weight | 281.76 g/mol | [9] |
| CAS Number | 1071597-98-2 | [9] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [9] |
| LogP | 3.5434 | [9] |
Synthetic Strategy and Mechanistic Rationale
Overview of the Synthetic Pathway
The synthesis of Ethyl [(7-chloroquinolin-4-yl)thio]acetate is efficiently achieved via a single-step nucleophilic aromatic substitution (SNAr) reaction. The commercially available starting material, 4,7-dichloroquinoline, is reacted with ethyl thioglycolate (ethyl 2-mercaptoacetate) in the presence of a suitable base.
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr mechanism. The chlorine atom at the C4 position of 4,7-dichloroquinoline is significantly more labile than the chlorine at the C7 position. This enhanced reactivity is attributed to the powerful electron-withdrawing effect of the adjacent ring nitrogen, which activates the C4 position for nucleophilic attack. The base deprotonates the thiol of ethyl thioglycolate, forming a highly nucleophilic thiolate anion. This anion then attacks the C4 carbon, leading to the formation of a stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to yield the final product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Ethyl [(7-chloroquinolin-4-yl)thio]acetate.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from established methodologies for the synthesis of related 4-thioalkylquinoline derivatives.[5][11]
Materials and Reagents
-
4,7-Dichloroquinoline (1.0 eq)
-
Ethyl thioglycolate (1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dry Ethanol (EtOH)
-
Ethyl acetate (for recrystallization/chromatography)
-
Hexane (for recrystallization/chromatography)
-
Silica gel (for column chromatography, if necessary)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,7-dichloroquinoline (1.0 eq) and dry ethanol to create a stirrable suspension.
-
Addition of Reagents: Add triethylamine (2.0 eq) to the suspension, followed by the dropwise addition of ethyl thioglycolate (1.2 eq). The use of excess base ensures complete deprotonation of the thiol and neutralizes the HCl byproduct formed during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) under an inert atmosphere (e.g., N₂).[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed (typically 5-24 hours).
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with dichloromethane or ethyl acetate and wash sequentially with water and brine. This step removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Isolation
The crude product can be purified by one of the following methods, with purity confirmed by TLC and NMR.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the pure product as a solid.[5]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4,7-dichloroquinoline is a hazardous substance; handle with care.
-
Ethyl thioglycolate has a strong, unpleasant odor.
Comprehensive Characterization and Data Interpretation
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Rationale for Analytical Techniques
-
NMR (¹H and ¹³C): Provides definitive information about the carbon-hydrogen framework, confirming the connectivity of atoms and the success of the substitution reaction.
-
Mass Spectrometry: Confirms the molecular weight and provides fragmentation data that supports the proposed structure.
-
IR Spectroscopy: Identifies the key functional groups present in the molecule (e.g., ester carbonyl, aromatic rings).
-
Elemental Analysis: Verifies the elemental composition of the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the expected chemical shifts (δ) in ppm, based on analyses of similar 7-chloroquinoline derivatives and standard chemical shift values.[5][10][12] Spectra are typically recorded in CDCl₃.
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| Quinoline H-2 | Doublet (d) | ~8.7-8.9 | Deshielded by adjacent ring nitrogen. |
| Quinoline H-8 | Doublet (d) | ~8.1-8.3 | Peri-position to nitrogen, deshielded. |
| Quinoline H-5 | Doublet (d) | ~7.9-8.1 | Typical aromatic proton in quinoline system. |
| Quinoline H-6 | Doublet of Doublets (dd) | ~7.4-7.6 | Coupled to both H-5 and H-8 (if visible). |
| Quinoline H-3 | Doublet (d) | ~6.8-7.0 | Shielded by the adjacent electron-donating sulfur atom. |
| Ester -CH₂- (ethyl) | Quartet (q) | ~4.2-4.3 | Methylene group adjacent to ester oxygen, split by methyl protons. |
| Thioacetate -S-CH₂- | Singlet (s) | ~3.9-4.1 | Methylene group adjacent to sulfur and carbonyl. |
| Ester -CH₃ (ethyl) | Triplet (t) | ~1.2-1.4 | Methyl group of the ethyl ester, split by adjacent methylene protons. |
| Carbon | Approx. δ (ppm) | Rationale |
| Ester C=O | ~168-170 | Characteristic carbonyl carbon of an ester. |
| Quinoline C-4 | ~155-157 | Carbon bearing the thioether group. |
| Quinoline C-2 | ~150-152 | Carbon adjacent to the ring nitrogen. |
| Quinoline C-8a | ~148-150 | Bridgehead carbon. |
| Quinoline C-7 | ~135-137 | Carbon bearing the chlorine atom. |
| Quinoline C-5 | ~128-130 | Aromatic CH carbon. |
| Quinoline C-4a | ~126-128 | Bridgehead carbon. |
| Quinoline C-8 | ~125-127 | Aromatic CH carbon. |
| Quinoline C-6 | ~124-126 | Aromatic CH carbon. |
| Quinoline C-3 | ~115-117 | Aromatic CH carbon adjacent to C-4. |
| Ester -O-CH₂- | ~61-63 | Methylene carbon of the ethyl group. |
| Thioacetate -S-CH₂- | ~34-36 | Methylene carbon adjacent to sulfur. |
| Ester -CH₃ | ~14-15 | Methyl carbon of the ethyl group. |
Mass Spectrometry (MS)
Analysis by techniques such as Electrospray Ionization (ESI-MS) is expected to show a prominent molecular ion peak.
-
Expected [M+H]⁺: m/z 282.03
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak with ~33% the intensity of the M peak) and one sulfur atom ([M+2] peak with ~4% intensity) should be observed, providing strong evidence for the compound's composition.
Molecular Structure Diagram
Caption: Chemical structure of Ethyl [(7-chloroquinolin-4-yl)thio]acetate.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid check for the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Quinoline) |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl, -CH₂S-) |
| ~1735-1750 | C=O Stretch (Strong) | Ester |
| ~1600, ~1570, ~1480 | C=C, C=N Stretch | Aromatic Ring |
| ~1250-1150 | C-O Stretch | Ester |
| ~850-750 | C-Cl Stretch | Aryl Halide |
Elemental Analysis
For a pure sample, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align closely with the theoretical values.
| Element | Theoretical % |
| Carbon (C) | 55.42 |
| Hydrogen (H) | 4.29 |
| Nitrogen (N) | 4.97 |
| Chlorine (Cl) | 12.58 |
| Oxygen (O) | 11.36 |
| Sulfur (S) | 11.38 |
Applications and Future Directions
Ethyl [(7-chloroquinolin-4-yl)thio]acetate is not typically an end-product but rather a valuable intermediate for building a library of diverse compounds for biological screening.
-
Pro-drug Development: The ester can serve as a pro-drug moiety, which may be hydrolyzed in vivo by esterases to release the active carboxylic acid derivative.
-
Synthesis of Amide Libraries: The corresponding carboxylic acid (obtained via hydrolysis) is a key precursor for creating extensive amide libraries by coupling with various amines, a standard approach in medicinal chemistry to probe structure-activity relationships (SAR).[6]
-
Exploration of Sulfur Oxidation States: As demonstrated in recent studies, the oxidation of the thioether to sulfinyl and sulfonyl analogues can have a profound impact on biological activity, particularly cytotoxicity against cancer cells.[5] This compound is an ideal starting point for synthesizing and evaluating these oxidized derivatives.
Conclusion
This guide has detailed a reliable and efficient synthetic route for Ethyl [(7-chloroquinolin-4-yl)thio]acetate via a nucleophilic aromatic substitution reaction. The comprehensive characterization plan, employing NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structure and purity of the final product. The strategic importance of this molecule as a versatile intermediate for accessing novel 7-chloroquinoline derivatives makes it a valuable asset for research programs in drug discovery and medicinal chemistry.
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Various Authors. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Musioł, R. (2020). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. MDPI. [Link]
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Price, C. C., & Roberts, R. M. 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
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Guzman, G. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]
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Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. MDPI. [Link]
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